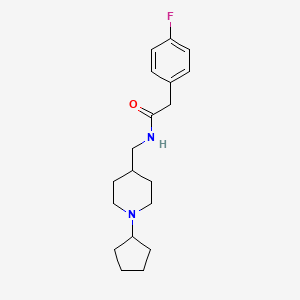
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Inhibitory Activity and Antihypertensive Agents
The compound's analogs have been synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels, with implications for their potential use as novel antihypertensive agents. Structure-activity relationship studies indicate the importance of the amide structure's position and the introduction of appropriate substituents on the pendant benzene ring for potent inhibitory activity toward T-type Ca(2+) channels. Such derivatives offer selective action over L-type Ca(2+) channels and demonstrate potent bradycardic activity, highlighting their therapeutic potential in managing hypertension without inducing reflex tachycardia common with traditional L-type Ca(2+) channel blockers (S. Watanuki et al., 2012).
Cytotoxicity and Anticancer Activity
A series of polyfunctionalized piperidone oxime ethers, structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell lines. The cytotoxicity of these compounds was determined using the MTT assay, suggesting the potential for structural optimization of the piperidone pharmacophore towards the development of anticancer drug synthesis (P. Parthiban et al., 2011).
Immunopotentiator and Antitumor Activity
Investigations into the immunorestorative characteristics of synthetic immunomodulators structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide have revealed their potential to enhance the induction of cytolytic T-lymphocyte responses. These compounds can potentiate the immune response to weak antigens and restore alloreactivity compromised by the administration of cytotoxic drugs and the growth of neoplasms, offering insights into their potential application in cancer immunotherapy (B. S. Wang et al., 1988).
Novel Antipsychotic Agents
Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to the target compound, have been explored as "biased agonists" of serotonin 5-HT1A receptors, demonstrating high receptor affinity, selectivity, and favorable drug-like properties. Preliminary in vivo studies show promising pharmacokinetic profiles and robust antidepressant-like activity, suggesting their potential as novel antipsychotic drug candidates (J. Sniecikowska et al., 2019).
Herbicidal Activity
Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which share a similar core structure with the compound , have been synthesized and shown to possess significant herbicidal activities against dicotyledonous weeds. This highlights the potential agricultural applications of such compounds in weed management (Daoxin Wu et al., 2011).
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCQBCZWURSKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
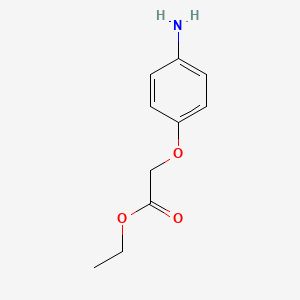
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)
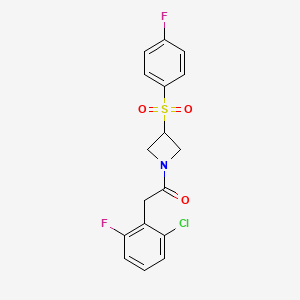

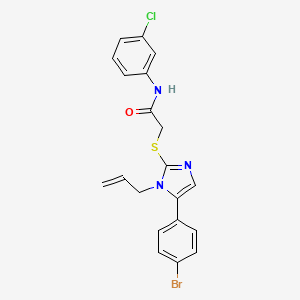
![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)
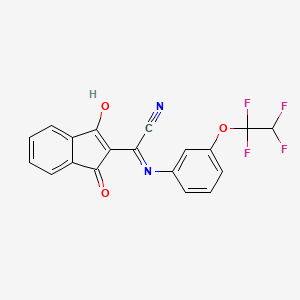

![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
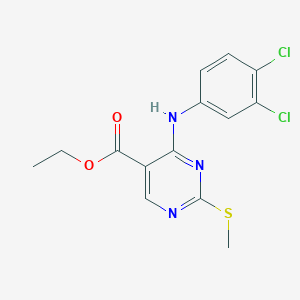
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

